
Ácido 2-(fosfonometil)pentanodióico
Descripción general
Descripción
El ácido 2-(fosfonometil)pentanodioico, comúnmente conocido como PMPA, es un inhibidor potente y selectivo de la enzima N-acetil-alfa-enlazada-dipeptidasa ácida (NAALADasa), también conocida como carboxipeptidasa II de glutamato. Esta enzima participa en la hidrólisis del neuropéptido N-acetil-aspartil-glutamato a N-acetil-aspartato y glutamato. PMPA ha demostrado un potencial significativo en la neuroprotección y el tratamiento de diversos trastornos neurológicos .
Aplicaciones Científicas De Investigación
Neurological Applications
1.1 Mechanism of Action
2-PMPA functions primarily as an inhibitor of NAALADase, an enzyme responsible for hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate. By inhibiting this enzyme, 2-PMPA increases NAAG levels, which can protect against excitotoxicity associated with excessive glutamate signaling, a common pathway in neurodegenerative diseases.
1.2 Stroke Protection
Research has demonstrated that 2-PMPA provides robust neuroprotection against ischemic injury in models of stroke. In a neuronal culture model and rat studies involving transient middle cerebral artery occlusion, 2-PMPA significantly reduced neuronal cell death by increasing NAAG expression and attenuating glutamate levels during ischemic conditions .
1.3 Treatment of Neurological Disorders
The compound has shown efficacy in various neurological conditions characterized by disrupted glutamate homeostasis, such as:
- Neuropathic Pain
- Multiple Sclerosis
- Schizophrenia
- Traumatic Brain Injury
- Diabetic Neuropathy
In these contexts, 2-PMPA's ability to modulate glutamate levels presents a promising therapeutic avenue .
Cancer Research
2.1 Prostate Cancer
In prostate cancer research, 2-PMPA has been investigated for its nephroprotective properties during PSMA-targeted radionuclide therapy. The inhibition of GCPII may enhance the therapeutic index by reducing renal toxicity while allowing for effective targeting of cancer cells .
2.2 Ovarian Cancer
The compound has also been evaluated for its potential role in treating ovarian cancer, where GCPII inhibition could influence tumor growth dynamics and response to therapies .
Pharmacokinetics and Delivery Mechanisms
3.1 Intranasal Administration
One significant challenge with 2-PMPA is its low oral bioavailability due to high hydrophilicity. Recent studies have explored intranasal (IN) administration as a method to enhance brain delivery by bypassing the blood-brain barrier (BBB). Prodrugs of 2-PMPA have been synthesized to improve lipophilicity and overall CNS penetration, resulting in significantly higher brain-to-plasma ratios compared to traditional administration routes .
Administration Route | Brain Exposure Ratio | Plasma Exposure Ratio |
---|---|---|
Intranasal | 11-fold increase | 4.1-fold increase |
Intravenous | Lower tissue exposure | Similar plasma exposure |
Case Studies and Research Findings
4.1 Efficacy in Animal Models
In vivo studies have shown that 2-PMPA effectively reduces neuronal cell death induced by middle cerebral artery occlusion through modulation of NAAG and glutamate levels . These findings support the potential use of 2-PMPA in clinical settings for stroke and other neurological disorders.
4.2 Clinical Implications
The dual role of 2-PMPA as both a neuroprotective agent and a potential cancer therapeutic underscores its versatility. Ongoing research aims to further elucidate its mechanisms and optimize delivery methods for clinical application.
Mecanismo De Acción
El ácido 2-(fosfonometil)pentanodioico ejerce sus efectos al inhibir selectivamente la enzima NAALADasa. Esta inhibición previene la hidrólisis del N-acetil-aspartil-glutamato a N-acetil-aspartato y glutamato, reduciendo así los niveles de glutamato en el cerebro. El glutamato excesivo está asociado con la excitotoxicidad, que puede conducir a daño neuronal. Al inhibir NAALADasa, PMPA ayuda a proteger las neuronas del daño excitotóxico .
Análisis Bioquímico
Biochemical Properties
2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .
Cellular Effects
2-(Phosphonomethyl)pentanedioic acid influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of action of 2-(Phosphonomethyl)pentanedioic acid involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phosphonomethyl)pentanedioic acid can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .
Dosage Effects in Animal Models
The effects of 2-(Phosphonomethyl)pentanedioic acid can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .
Metabolic Pathways
2-(Phosphonomethyl)pentanedioic acid is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(fosfonometil)pentanodioico generalmente implica la reacción del ácido pentanodioico con reactivos fosfonometil en condiciones controladas. La reacción se lleva a cabo en presencia de catalizadores y disolventes que facilitan la formación del producto deseado. El proceso involucra múltiples pasos, incluida la protección y desprotección de grupos funcionales para garantizar la formación selectiva del derivado fosfonometil .
Métodos de producción industrial
La producción industrial del ácido 2-(fosfonometil)pentanodioico sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como cristalización y cromatografía, para obtener PMPA de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(fosfonometil)pentanodioico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo fosfonometil en otros grupos funcionales.
Sustitución: El grupo fosfonometil se puede sustituir por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas y pH controlados para asegurar la selectividad y el rendimiento .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácido fosfónico, mientras que las reacciones de sustitución pueden producir una variedad de derivados de ácido pentanodioico sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
ZJ43: Otro inhibidor de NAALADasa con menor potencia en comparación con PMPA.
Ácido 2-(hidroxifosfinilmetil)pentanodioico: Un precursor en la síntesis de PMPA y otros inhibidores similares.
Singularidad
El ácido 2-(fosfonometil)pentanodioico es único debido a su alta potencia y selectividad para NAALADasa. Tiene un valor Ki de 275 pM, lo que lo convierte en uno de los inhibidores más potentes de esta enzima.
Actividad Biológica
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a target of significant interest in neurological and psychiatric research. This article delves into the biological activity of 2-PMPA, focusing on its mechanisms of action, pharmacokinetics, therapeutic implications, and recent advancements in drug delivery methods.
2-PMPA exhibits its biological activity primarily through the inhibition of GCPII, which plays a crucial role in the metabolism of N-acetylaspartylglutamate (NAAG) to glutamate. By inhibiting GCPII, 2-PMPA reduces the availability of glutamate, a neurotransmitter associated with excitotoxicity and various neurodegenerative conditions. The compound has demonstrated efficacy in several preclinical models related to neurological disorders, such as:
- Neuroprotection : In models of ischemic and inflammatory damage, GCPII knockout mice show resistance to injury, suggesting that inhibition by 2-PMPA could confer similar protective effects .
- Psychiatric Disorders : Studies indicate that 2-PMPA can reduce cocaine and synthetic cathinone reward behaviors in rodent models, highlighting its potential for treating substance use disorders .
Pharmacokinetics
Despite its potent inhibitory activity (IC50 = 300 pM), the clinical utility of 2-PMPA is limited due to its poor oral bioavailability (<1%) and low brain penetration attributed to its hydrophilic nature (cLogP = -1.14) . Recent research has focused on improving these pharmacokinetic properties through prodrug strategies.
Prodrug Development :
- Prodrugs have been synthesized to mask the acidic functionalities of 2-PMPA, significantly enhancing its oral bioavailability. For instance:
Therapeutic Implications
The ability of 2-PMPA to modulate glutamate levels positions it as a candidate for various therapeutic applications:
- Neurological Disorders : Its efficacy in reducing glutamate levels suggests potential benefits in conditions like Alzheimer's disease and multiple sclerosis.
- Cancer Therapy : Emerging evidence indicates that 2-PMPA may also play a role in cancer treatment by providing nephroprotection during PSMA-targeted radionuclide therapy for prostate cancer .
- Inflammatory Bowel Disease (IBD) : Preclinical models have shown promise for 2-PMPA in managing IBD symptoms, indicating its versatility beyond neurological applications .
Case Studies
Recent studies have explored the effects of 2-PMPA across various models:
- Cocaine Reinforcement Study :
- Intranasal Administration :
Summary Table of Key Findings
Parameter | Value |
---|---|
IC50 Against GCPII | 300 pM |
Oral Bioavailability | <1% |
Prodrug Enhancement | Up to 80-fold (mouse) |
Brain-to-Plasma Ratio | Improved via intranasal route |
Efficacy in Neurological Models | Yes |
Efficacy in Cancer Models | Yes |
Propiedades
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-10-6 | |
Record name | 2-(Phosphonomethyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].
Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?
A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].
Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?
A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].
Q4: What is the molecular formula and weight of 2-PMPA?
A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].
Q5: Is there any available spectroscopic data for 2-PMPA?
A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].
Q6: Is there information about the compatibility of 2-PMPA with various materials?
A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.
Q7: Does 2-PMPA exhibit any catalytic properties itself?
A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].
Q8: Have computational methods been employed to study 2-PMPA and its interactions?
A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].
Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?
A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].
Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?
A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].
Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?
A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].
Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?
A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:
- Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
- Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
- Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].
Q13: Have any clinical trials been conducted with 2-PMPA?
A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.
Q14: Is there evidence of resistance developing to 2-PMPA?
A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.
Q15: What is known about the toxicity profile of 2-PMPA?
A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.
Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?
A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].
Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?
A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.